molecular formula C20H23N3O3S3 B2869018 2-((4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole CAS No. 1105237-63-5

2-((4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

Cat. No. B2869018
CAS RN: 1105237-63-5
M. Wt: 449.6
InChI Key: XXKDYNBPJAAWFQ-UHFFFAOYSA-N
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Description

2-((4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a useful research compound. Its molecular formula is C20H23N3O3S3 and its molecular weight is 449.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3-thiazoles, which include compounds with piperazine substituents similar to the structure of interest, have shown anticancer activity across various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Specifically, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle demonstrated significant effectiveness, highlighting the potential of such compounds in cancer therapy (Turov, 2020).

Synthesis and Drug Development

The efficient synthesis of potent peroxisome proliferator-activated receptor (PPAR) agonists, which involve complex molecular structures similar to the compound , underlines the importance of such compounds in drug development and therapeutic applications. These synthetic processes contribute to the creation of drugs with potential benefits for metabolic disorders (Guo et al., 2006).

Antimicrobial and Antibacterial Activities

Derivatives of the compound, such as those incorporating 1,3,4-thiadiazol and piperazine elements, have been explored for their antibacterial properties. These studies have led to the design and synthesis of novel compounds that exhibit considerable antibacterial activities, offering promising avenues for the development of new antibacterial agents (Qi, 2014).

Molecular Structure Analysis

The structural analysis of compounds containing methoxy-phenyl and piperazine derivatives, including crystal structure studies and density functional theory (DFT) calculations, provides insights into their molecular properties and potential interactions. This research contributes to understanding the electrophilic and nucleophilic nature of such molecules, aiding in the design of more effective compounds (Kumara et al., 2017).

Glucokinase Activators for Diabetes Treatment

Compounds featuring structural similarities to the mentioned chemical have been investigated as glucokinase (GK) activators for the treatment of type 2 diabetes. These activators show promise in affecting both pancreatic beta-cells and liver function, potentially offering a new therapeutic approach to managing diabetes (Bebernitz et al., 2009).

properties

IUPAC Name

2-[[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S3/c1-15-5-6-17(26-2)19(12-15)29(24,25)23-9-7-22(8-10-23)13-20-21-16(14-28-20)18-4-3-11-27-18/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKDYNBPJAAWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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